Cas no 2097967-03-6 (2-((6-(Pyrrolidin-1-yl)pyridazin-3-yl)oxy)acetic acid)

2-((6-(Pyrrolidin-1-yl)pyridazin-3-yl)oxy)acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-((6-(pyrrolidin-1-yl)pyridazin-3-yl)oxy)acetic acid
- 2-(6-pyrrolidin-1-ylpyridazin-3-yl)oxyacetic acid
- 2-((6-(Pyrrolidin-1-yl)pyridazin-3-yl)oxy)acetic acid
-
- Inchi: 1S/C10H13N3O3/c14-10(15)7-16-9-4-3-8(11-12-9)13-5-1-2-6-13/h3-4H,1-2,5-7H2,(H,14,15)
- InChI Key: GGVQJCOYBCTKGO-UHFFFAOYSA-N
- SMILES: O(CC(=O)O)C1=CC=C(N=N1)N1CCCC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 244
- Topological Polar Surface Area: 75.6
- XLogP3: 0.7
2-((6-(Pyrrolidin-1-yl)pyridazin-3-yl)oxy)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | P162131-100mg |
2-((6-(pyrrolidin-1-yl)pyridazin-3-yl)oxy)acetic acid |
2097967-03-6 | 100mg |
$ 135.00 | 2022-06-03 | ||
Life Chemicals | F1967-2200-0.25g |
2-((6-(pyrrolidin-1-yl)pyridazin-3-yl)oxy)acetic acid |
2097967-03-6 | 95%+ | 0.25g |
$539.0 | 2023-09-06 | |
Life Chemicals | F1967-2200-2.5g |
2-((6-(pyrrolidin-1-yl)pyridazin-3-yl)oxy)acetic acid |
2097967-03-6 | 95%+ | 2.5g |
$1196.0 | 2023-09-06 | |
TRC | P162131-1g |
2-((6-(pyrrolidin-1-yl)pyridazin-3-yl)oxy)acetic acid |
2097967-03-6 | 1g |
$ 865.00 | 2022-06-03 | ||
Life Chemicals | F1967-2200-0.5g |
2-((6-(pyrrolidin-1-yl)pyridazin-3-yl)oxy)acetic acid |
2097967-03-6 | 95%+ | 0.5g |
$568.0 | 2023-09-06 | |
TRC | P162131-500mg |
2-((6-(pyrrolidin-1-yl)pyridazin-3-yl)oxy)acetic acid |
2097967-03-6 | 500mg |
$ 550.00 | 2022-06-03 | ||
Life Chemicals | F1967-2200-5g |
2-((6-(pyrrolidin-1-yl)pyridazin-3-yl)oxy)acetic acid |
2097967-03-6 | 95%+ | 5g |
$1794.0 | 2023-09-06 | |
Life Chemicals | F1967-2200-10g |
2-((6-(pyrrolidin-1-yl)pyridazin-3-yl)oxy)acetic acid |
2097967-03-6 | 95%+ | 10g |
$2512.0 | 2023-09-06 | |
Life Chemicals | F1967-2200-1g |
2-((6-(pyrrolidin-1-yl)pyridazin-3-yl)oxy)acetic acid |
2097967-03-6 | 95%+ | 1g |
$598.0 | 2023-09-06 |
2-((6-(Pyrrolidin-1-yl)pyridazin-3-yl)oxy)acetic acid Related Literature
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
-
5. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
Additional information on 2-((6-(Pyrrolidin-1-yl)pyridazin-3-yl)oxy)acetic acid
Introduction to 2-((6-(Pyrrolidin-1-ylpyridazin-3-yl)oxy)acetic acid (CAS No. 2097967-03-6)
2-((6-(Pyrrolidin-1-ylpyridazin-3-yl)oxy)acetic acid, identified by its CAS number 2097967-03-6, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, featuring a unique structural framework combining a pyrrolidine and pyridazine moiety, has garnered attention due to its potential biological activities and its utility in the development of novel therapeutic agents.
The compound's structure consists of an acetic acid moiety linked to an oxy group, which is further connected to a pyridazine ring substituted at the 6-position with a pyrrolidin-1-yl group. This specific arrangement of heterocyclic rings suggests a high degree of molecular complexity, which may contribute to its interactions with biological targets. The presence of both nitrogen-containing heterocycles enhances the compound's potential for binding to proteins and enzymes, making it a promising candidate for drug discovery.
In recent years, there has been growing interest in the development of molecules that can modulate enzyme activity through non-covalent interactions. The structural features of 2-((6-(Pyrrolidin-1-ylpyridazin-3-yl)oxy)acetic acid make it an attractive scaffold for designing inhibitors or activators of various enzymes. For instance, the pyridazine ring is known to interact favorably with aromatic residues in protein active sites, while the pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions.
The potential applications of this compound are vast, particularly in the context of inflammatory diseases, cancer, and neurological disorders. Current research is focused on exploring its pharmacological properties and evaluating its efficacy in preclinical models. Preliminary studies have shown that derivatives of this compound exhibit promising activities in inhibiting key enzymes involved in inflammatory pathways. These findings suggest that 2-((6-(Pyrrolidin-1-ylpyridazin-3-yl)oxy)acetic acid could serve as a lead compound for the development of novel therapeutic agents.
The synthesis of this compound involves multi-step organic reactions, requiring careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated coupling reactions, have been employed to construct the complex core structure efficiently. The synthesis also necessitates rigorous purification protocols to isolate the desired product from potential byproducts.
In addition to its pharmacological potential, 2-((6-(Pyrrolidin-1-ylpyridazin-3-yl)oxy)acetic acid has shown promise in material science applications. Its unique structural features make it a suitable candidate for designing functional materials with specific properties. For example, it could be used to develop novel polymers or coatings that exhibit enhanced biocompatibility and mechanical strength.
The future direction of research on this compound includes further exploration of its biological activities through high-throughput screening and structure-based drug design approaches. Additionally, computational modeling and molecular dynamics simulations are being utilized to gain insights into its interactions with biological targets at the atomic level. These studies will provide valuable information for optimizing its pharmacological properties and improving its efficacy as a therapeutic agent.
The development of 2-((6-(Pyrrolidin-1-yl
2097967-03-6 (2-((6-(Pyrrolidin-1-yl)pyridazin-3-yl)oxy)acetic acid) Related Products
- 1186-65-8(H-Dap-OH.HBr)
- 120926-46-7(Isoliquiritin apioside)
- 1797661-75-6(N-{4-methyl-6-(morpholin-4-yl)pyrimidin-2-ylmethyl}-2-phenoxyacetamide)
- 1417794-44-5(N1-Ethyl-N4,N4-dimethylcyclohexane-1,4-diamine hydrochloride)
- 946346-32-3(4-methyl-N-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzene-1-sulfonamide)
- 1806045-81-7(3-(Difluoromethyl)-5-fluoropyridine-4-acetic acid)
- 583050-71-9([1]BENZOTHIENO[3,2-B][1]BENZOTHIOPHENE, 2,7-DIDECYL-)
- 93226-43-8(Tetrahydro-1-methylthiophenium methyl sulfate)
- 1804877-43-7(2-Chloro-4-fluoro-6-methylmandelic acid)
- 19354-50-8(Benzo[b]thiophene-2-carboxylicacid, 3-methoxy-)




